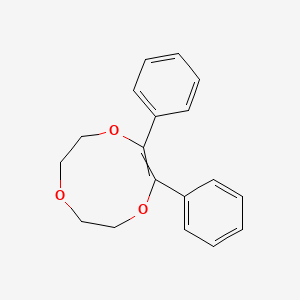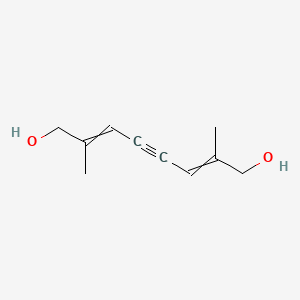
8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine is a complex organic compound characterized by its unique trioxonine ring structure and the presence of two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine typically involves multicomponent reactions that facilitate the formation of the trioxonine ring. One common method includes the use of ethanol as a solvent and a deep eutectic mixture as a catalyst to achieve high yields under mild reaction conditions . The reaction involves the formation of multiple C–C bonds, which are crucial for the construction of the trioxonine ring.
Industrial Production Methods:
化学反应分析
Types of Reactions: 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is often used as a reducing agent.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: The compound’s unique structure makes it a candidate for use in materials science and nanotechnology.
作用机制
The mechanism by which 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
相似化合物的比较
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
- 1-Naphthalenol, 5,6,7,8-tetrahydro-
- 1H-Carbazole, 2,3,4,9-tetrahydro-
Uniqueness: 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine stands out due to its trioxonine ring structure, which imparts unique chemical properties and reactivity.
属性
CAS 编号 |
62698-60-6 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
8,9-diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine |
InChI |
InChI=1S/C18H18O3/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)21-14-12-19-11-13-20-17/h1-10H,11-14H2 |
InChI 键 |
RXYIDKDGJZDZQW-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=C(OCCO1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)

![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-](/img/structure/B14511025.png)

